molecular formula C9H9NO2 B1220916 n-(2-Acetylphenyl)formamide CAS No. 5257-06-7

n-(2-Acetylphenyl)formamide

Cat. No.: B1220916
CAS No.: 5257-06-7
M. Wt: 163.17 g/mol
InChI Key: WAEJUYSDAMMJMI-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)formamide is an organic compound with the molecular formula C9H9NO2 It is known for its unique structure, which includes an acetyl group attached to a phenyl ring and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Acetylphenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 2-acetylaniline with formic acid. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. Another method involves the use of ethyl orthoformate and aniline derivatives, catalyzed by organic or mineral acids .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been employed to promote the formation of formamide derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Acetylphenyl)formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-(2-Acetylphenyl)formamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylphenylformamide
  • Formamide, N-(2-acetylphenyl)
  • Acetophenone, 2-formamido-

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various research and industrial contexts .

Properties

IUPAC Name

N-(2-acetylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(12)8-4-2-3-5-9(8)10-6-11/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEJUYSDAMMJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905017
Record name (2-Acetylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5257-06-7
Record name Formylaminoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC266179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Acetylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYLFORMANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP6N4L1Z3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the identification of N-(2-Acetylphenyl)formamide in European bird cherry flowers?

A1: The research paper highlights that this compound has not been previously reported in nature []. Its presence in European bird cherry flowers marks the first known instance of this compound being identified as a natural product. This discovery opens up new avenues for research into the potential roles and significance of this compound in biological systems and its potential applications.

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